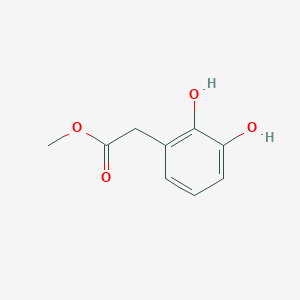
Methyl 2-(2,3-dihydroxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2,3-dihydroxyphenyl)acetate is an organic compound belonging to the class of phenols. It is characterized by the presence of two hydroxyl groups attached to a benzene ring, along with a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2,3-dihydroxyphenyl)acetate can be synthesized through the esterification of 2-(2,3-dihydroxyphenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,3-dihydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Methyl 2-(2,3-dihydroxyphenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating oxidative stress-related conditions.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Methyl 2-(2,3-dihydroxyphenyl)acetate involves its interaction with various molecular targets. The hydroxyl groups can donate hydrogen atoms, thereby neutralizing free radicals and reducing oxidative stress. This antioxidant activity is crucial in protecting cells from damage and maintaining cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2,4-dihydroxyphenyl)acetate
- Methyl 2-(2,5-dihydroxyphenyl)acetate
- 2-(3,4-Dihydroxyphenyl)acetic acid
Uniqueness
Methyl 2-(2,3-dihydroxyphenyl)acetate is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interaction with other molecules. This distinct structure can result in different biological activities and chemical properties compared to its analogs .
Biological Activity
Methyl 2-(2,3-dihydroxyphenyl)acetate (CAS No. 168481-87-6) is a phenolic compound with potential biological activities that have garnered attention in recent research. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : C₉H₁₀O₄
- Molecular Weight : 182.2 g/mol
- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Antioxidant Activity
This compound exhibits significant antioxidant properties. Research has shown that compounds with similar structures can effectively scavenge free radicals, which is crucial for reducing oxidative stress in biological systems. The compound's catechol moiety is believed to enhance its radical scavenging ability, making it a candidate for further exploration in antioxidant therapies .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. It has been studied for its effectiveness against both bacterial and fungal strains. For instance, phenolic compounds are known to disrupt microbial cell membranes and inhibit essential enzymes, leading to cell death .
| Microbial Strain | Activity |
|---|---|
| E. coli | Moderate |
| S. aureus | High |
| C. albicans | Moderate |
Anti-inflammatory Effects
This compound has been linked to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This activity may be mediated by the modulation of NF-κB signaling pathways, which are critical in the inflammatory response .
- Radical Scavenging : The hydroxyl groups in the compound contribute to its ability to neutralize free radicals.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.
- Cell Membrane Disruption : Similar phenolic compounds have shown the ability to disrupt microbial cell membranes, leading to increased permeability and cell lysis.
Study on Antioxidant Properties
In a comparative study of various phenolic compounds, this compound was found to have a DPPH radical scavenging activity comparable to that of well-known antioxidants like ascorbic acid. The study indicated an IC50 value that supports its use as a natural antioxidant agent .
Research on Antimicrobial Activity
A study investigating the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus revealed significant inhibition zones in agar diffusion assays. This suggests potential for development into a therapeutic agent against resistant bacterial strains .
Properties
Molecular Formula |
C9H10O4 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
methyl 2-(2,3-dihydroxyphenyl)acetate |
InChI |
InChI=1S/C9H10O4/c1-13-8(11)5-6-3-2-4-7(10)9(6)12/h2-4,10,12H,5H2,1H3 |
InChI Key |
ZYDXGEDHRLXIPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C(=CC=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















